REACTION_CXSMILES
|
[N:1]1([CH2:6][C:7]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][N:10]=2)=[O:8])[CH:5]=[CH:4][N:3]=[CH:2]1.[BH4-].[Na+].Cl.[OH-].[Na+]>CO>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([CH:7]([OH:8])[CH2:6][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[N:10][CH:11]=1 |f:1.2,4.5|
|
Name
|
2-[2'-(1H-imidazol-1-yl)acetyl]-5-chloropyridine
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CC(=O)C1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one hour at 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents are evaporated in vacuo
|
Type
|
STIRRING
|
Details
|
The residue is stirred with water and dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic extracts are washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The compound is obtained as a cream
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC(=NC1)C(CN1C=NC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |